molecular formula C7H9IN2 B15228184 3-Iodo-N1-methylbenzene-1,2-diamine

3-Iodo-N1-methylbenzene-1,2-diamine

Cat. No.: B15228184
M. Wt: 248.06 g/mol
InChI Key: RXEZVZDAYWCCOV-UHFFFAOYSA-N
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Description

3-Iodo-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9IN2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 3-position and a methylamino group at the N1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N1-methylbenzene-1,2-diamine typically involves the iodination of N1-methylbenzene-1,2-diamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding N1-methylbenzene-1,2-diamine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiolates can replace the iodine atom under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: N1-methylbenzene-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-N1-methylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-N1-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the methylamino group can form hydrogen bonds or engage in other non-covalent interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N1-methylbenzene-1,2-diamine: Lacks the iodine substituent, making it less reactive in certain halogenation reactions.

    3-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    3-Chloro-N1-methylbenzene-1,2-diamine: Contains a chlorine atom, which is less bulky and less reactive compared to iodine.

Uniqueness

3-Iodo-N1-methylbenzene-1,2-diamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and greater polarizability. These characteristics can influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

3-iodo-1-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H9IN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3

InChI Key

RXEZVZDAYWCCOV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)I)N

Origin of Product

United States

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